

Comprehensive Spectroscopic Characterization Guide: 2-(Oxetan-3-yl)piperidine Hydrobromide[1]

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Compound of Interest

Compound Name: 2-(Oxetan-3-yl)piperidine
hydrobromide
Cat. No.: B13484139

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Introduction & Structural Analysis

2-(Oxetan-3-yl)piperidine hydrobromide is a saturated heterocyclic building block featuring a piperidine ring substituted at the C2 position with an oxetan-3-yl group.[1] This motif is increasingly relevant in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility profiles compared to carbocyclic analogs.[1]

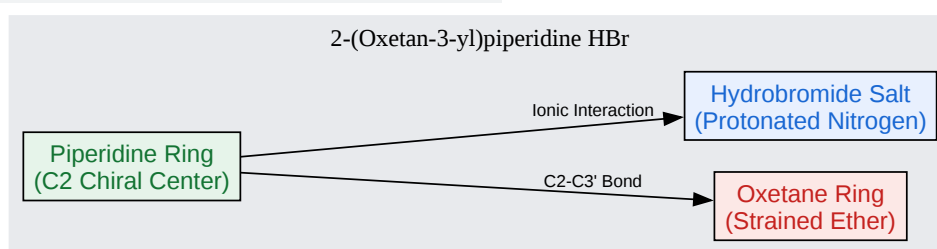
Structural Attributes[1][2][3][4][5][6]

- IUPAC Name: **2-(Oxetan-3-yl)piperidine hydrobromide**[1]
- Molecular Formula:
- Molecular Weight: 141.21 (Free Base) + 80.91 (HBr) = 222.12 g/mol
- Stereochemistry: The C2 position of the piperidine ring is a chiral center. Unless synthesized via asymmetric catalysis or resolved, the material typically exists as a racemic mixture (

).

- Key Features:
 - Oxetane Ring: A strained 4-membered ether.[1] The C3 position of the oxetane is the attachment point.
 - Ammonium Salt: The secondary amine is protonated (), significantly influencing the chemical shifts of the piperidine ring protons.

Fig 1. Structural components and connectivity of the target molecule.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation: DMSO-d6 is the preferred solvent to observe the exchangeable ammonium protons (

) and ensure solubility of the salt.[1] D2O may be used but will eliminate the NH signals due to deuterium exchange.[1]

NMR: Diagnostic Signals

The spectrum is characterized by the distinct downfield multiplets of the oxetane ring and the broad ammonium signal.

Proton Environment	Count	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Diagnostic Notes
(Ammonium)	2H	8.50 – 9.20	br s / br d	-	Broad signal; disappears in .[1] Indicates salt formation.[1]
Oxetane	2H	4.60 – 4.75	m (dd/td)	~6-8	Diastereotopic protons due to chiral center at Pip-C2.[1]
Oxetane	2H	4.35 – 4.50	m (dd/td)	~6-8	Distinct "roofing" effect common in oxetanes.[1]
Piperidine C2-H	1H	3.10 – 3.40	m	-	Deshielded by adjacent N and Oxetane. [1]
Piperidine C6-H	2H	2.80 – 3.00	m	-	-protons to Nitrogen.[1]
Oxetane C3'-H	1H	2.60 – 2.80	m	-	Methine bridge between rings.[1]

Piperidine C3/4/5-H	6H	1.40 – 1.90	m (overlapping)	-	"Piperidine envelope"; complex multiplets.[1]
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Key Interpretation:

- The Oxetane "Butterfly": Look for the characteristic pattern of four protons between 4.3 and 4.8 ppm. In 3-substituted oxetanes, these often appear as two distinct sets of multiplets integrating to 2H each.[1]
- Chiral Influence: Because the piperidine C2 is chiral, the two faces of the oxetane ring are diastereotopic. This may cause the oxetane methylene protons to appear more complex (splitting into ABX systems) compared to the achiral 4-isomer.[1]

NMR: Structural Skeleton

The oxetane carbons provide the most definitive confirmation of the structure due to their unique chemical shifts.

Carbon Environment	Chemical Shift (, ppm)	Assignment Note
Oxetane C2', C4'	74.0 – 78.0	Highly characteristic deshielded signals for strained ether carbons.[1]
Piperidine C2	56.0 – 60.0	-carbon; shifted downfield by N and the oxetane substituent.[1]
Piperidine C6	44.0 – 46.0	-carbon (unsubstituted side).[1]
Oxetane C3'	33.0 – 36.0	Methine carbon of the oxetane ring.[1]
Piperidine C3, C4, C5	21.0 – 28.0	Typical methylene carbons of the piperidine ring.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (

).[1]

Molecular Ion[1][2]

- Expected

:

142.12 (Calculated for

).

- Salt Confirmation: In the negative mode (ESI-), a peak at

79/81 (ratio ~1:1) confirms the presence of the Bromide counterion (

).[1]

Fragmentation Pathway (MS/MS)

The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the strained oxetane.

- Loss of Oxetane Ring: Cleavage of the C2-C3' bond.[1]
 - Mechanism:[1][2] Neutral loss of oxetan-3-yl radical or oxetane molecule, leaving the piperidinylium cation.[1]
- Ring Opening (McLafferty-type): The oxetane ring may open to form an aldehyde or allyl alcohol derivative before fragmentation, often yielding fragments at

112 (

).[1]

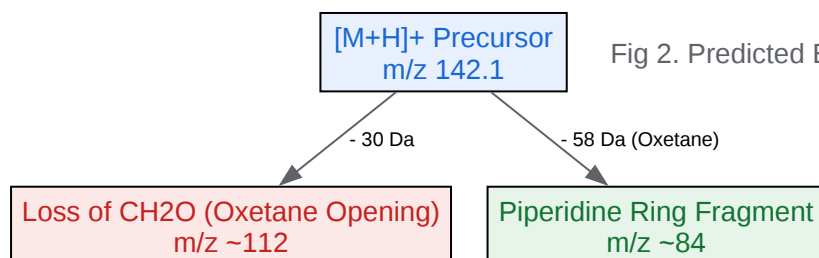


Fig 2. Predicted ESI-MS fragmentation pathway.

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Infrared Spectroscopy (IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber ()	Functional Group	Vibrational Mode
2400 – 3000	(Amine Salt)	Broad Stretching.[1] Characteristic of secondary amine hydrohalides. Often "superimposed" on C-H stretches.[1]
2850 – 2950	()	Stretching (Alkane).[1]
~980	Oxetane Ring	Ring Breathing/C-O-C Symmetric Stretch.[1] This is a diagnostic band for oxetanes (typically 970-990).[1]
~830	Oxetane Ring	Asymmetric Ring Deformation.
1580 – 1620		Bending (Scissoring) of the ammonium group.

Experimental Validation Protocol

To confirm the identity of a synthesized or purchased batch, follow this tiered workflow:

- Solubility Check: Dissolve ~5 mg in DMSO-d6. If insoluble, the salt may have disproportionated or is inorganic.
- ¹H NMR Acquisition:
 - Verify the integral ratio of the aromatic/broad NH region (2H) to the oxetane region (4H).
 - Pass Criteria: Integral ratio
.[1] Presence of multiplets at 4.4-4.7 ppm.[1]
- Counterion Titration (Optional): Dissolve in water and add
.[1] A cream-colored precipitate (
) confirms the bromide salt (distinct from white
or yellow
).[1]

References

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